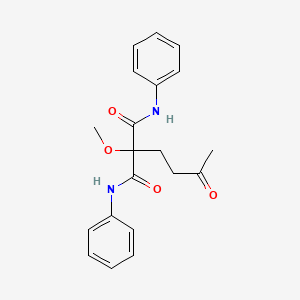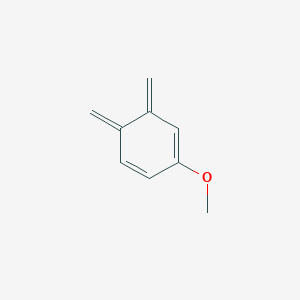![molecular formula C24H42B3O4P B14358369 Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane CAS No. 92810-25-8](/img/structure/B14358369.png)
Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane is a complex organophosphorus compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a borabicyclo[3.3.1]nonane moiety, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane typically involves the reaction of 9-borabicyclo[3.3.1]nonane with a suitable phosphorus-containing precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in the synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction conditions often require low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen and phosphorus-oxygen bonds.
Reduction: It can act as a reducing agent in certain reactions, particularly in the reduction of carbonyl compounds.
Substitution: The compound can participate in substitution reactions where the borabicyclo[3.3.1]nonane moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boron-oxygen and phosphorus-oxygen compounds, while reduction reactions can produce alcohols or amines.
科学的研究の応用
Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration and Suzuki coupling reactions.
Biology: The compound is explored for its potential in modifying biomolecules and studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane exerts its effects involves the interaction of the boron and phosphorus atoms with various molecular targets. The boron atom can form stable complexes with oxygen and nitrogen-containing compounds, while the phosphorus atom can participate in nucleophilic substitution reactions. These interactions facilitate the compound’s role as a catalyst and reagent in various chemical processes.
類似化合物との比較
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A widely used hydroboration reagent with similar boron-containing structure.
Triphenylphosphine: A common phosphorus-containing compound used in organic synthesis.
Borane-Tetrahydrofuran Complex: Another boron-containing reagent used in reduction reactions.
Uniqueness
Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane is unique due to its combination of boron and phosphorus atoms, which allows it to participate in a broader range of chemical reactions compared to its individual components. This dual functionality makes it a versatile reagent in both academic and industrial research.
特性
CAS番号 |
92810-25-8 |
|---|---|
分子式 |
C24H42B3O4P |
分子量 |
458.0 g/mol |
IUPAC名 |
tris(9-borabicyclo[3.3.1]nonan-9-yl) phosphate |
InChI |
InChI=1S/C24H42B3O4P/c28-32(29-25-19-7-1-8-20(25)10-2-9-19,30-26-21-11-3-12-22(26)14-4-13-21)31-27-23-15-5-16-24(27)18-6-17-23/h19-24H,1-18H2 |
InChIキー |
FAPNLJVSHOAIFW-UHFFFAOYSA-N |
正規SMILES |
B1(C2CCCC1CCC2)OP(=O)(OB3C4CCCC3CCC4)OB5C6CCCC5CCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



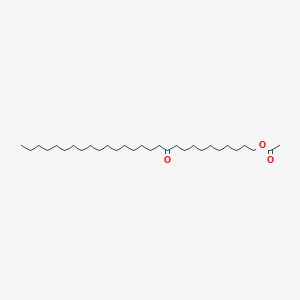
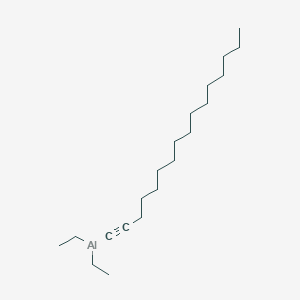

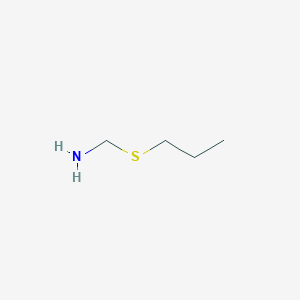

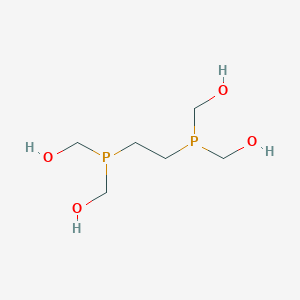

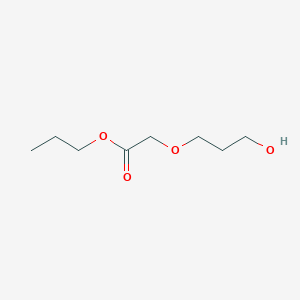

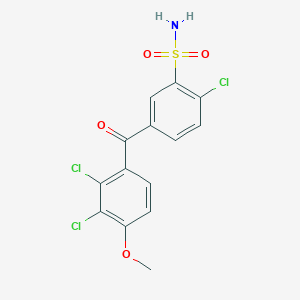
![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
